molecular formula C9H6F3NO B1337854 4-(2,2,2-Trifluoroethoxy)benzonitrile CAS No. 56935-76-3

4-(2,2,2-Trifluoroethoxy)benzonitrile

Cat. No. B1337854
CAS RN: 56935-76-3
M. Wt: 201.14 g/mol
InChI Key: ASHNFUJQYKNUCF-UHFFFAOYSA-N
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Description

“4-(2,2,2-Trifluoroethoxy)benzonitrile” is a chemical compound with the CAS number 56935-76-3 . It has a molecular weight of 201.15 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The molecular structure of “4-(2,2,2-Trifluoroethoxy)benzonitrile” can be represented by the SMILES string FC(F)(F)COc1ccc(cc1)C#N . This indicates that the compound contains fluorine, carbon, hydrogen, oxygen, and nitrogen atoms.

Scientific Research Applications

Proteomics Research

4-(2,2,2-Trifluoroethoxy)benzonitrile: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used as a precursor or intermediate in the synthesis of more complex molecules that interact with proteins for identification and characterization purposes .

Organic Synthesis

In the field of organic chemistry, this compound serves as a building block for the synthesis of various organic molecules. Its trifluoroethoxy group is particularly useful in introducing fluorine-containing segments into target molecules, which can significantly alter their chemical and physical properties .

Medicinal Chemistry

Researchers in medicinal chemistry may employ 4-(2,2,2-Trifluoroethoxy)benzonitrile to develop new pharmaceuticals. The trifluoroethoxy moiety is often incorporated into drug molecules to improve their metabolic stability, making them more resistant to degradation in the body .

Material Science

This compound’s unique structure allows it to be used in the development of advanced materials. For instance, it could be involved in creating polymers with specific characteristics, such as increased resistance to heat or chemical attack .

Analytical Chemistry

In analytical chemistry, 4-(2,2,2-Trifluoroethoxy)benzonitrile might be used as a standard or reagent in various chromatographic techniques or mass spectrometry to help identify or quantify other compounds .

Agricultural Chemistry

The compound can be used in the synthesis of agrochemicals, such as pesticides or herbicides. Its ability to introduce fluorine atoms into these molecules can enhance their effectiveness and longevity in the environment .

Environmental Science

In environmental science, researchers could use 4-(2,2,2-Trifluoroethoxy)benzonitrile to study the behavior of fluorinated compounds in the environment, assessing their potential impact on ecosystems and human health .

Nanotechnology

Finally, in nanotechnology, this compound may be used to create surface coatings or functionalize nanoparticles, providing them with specific properties, such as hydrophobicity or reactivity, which are essential for various applications in this field .

Safety and Hazards

The safety data sheet (SDS) for “4-(2,2,2-Trifluoroethoxy)benzonitrile” should provide comprehensive information about its hazards and safety measures . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

4-(2,2,2-trifluoroethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)6-14-8-3-1-7(5-13)2-4-8/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHNFUJQYKNUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449640
Record name 4-(2,2,2-trifluoroethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56935-76-3
Record name 4-(2,2,2-trifluoroethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution 4-cyanophenol (5.0 grams, 42.0 mmole) in HMPT (40 ml) was added sodium hydride (1.68 grams, 42.0 mmole) and stirred for 15 minutes at room temperature. Via syringe 2,2,2-trifluoroethyl methane sulphonate (8.98 grams, 50.4 mmole) was added and the mixture was stirred at 140° C. over night. The mixture was cooled to room temperature, diluted with 300 ml ice water and 50 ml 2 N hydrochloric acid and extracted with diethyl ether. The combined extracts were washed with water, 1N sodium hydroxide and brine, dried over Na2SO4, filtered, and concentrated to an oil which was purified via flash chromatography on silica using 25% diethyl ether/hexane as eluent to give an oil (2.68 g). Synthesis 727 (1980).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8.98 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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